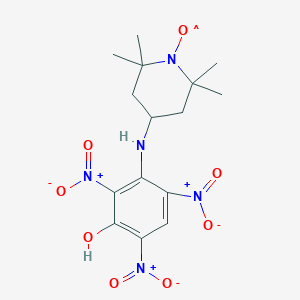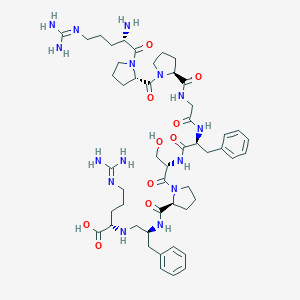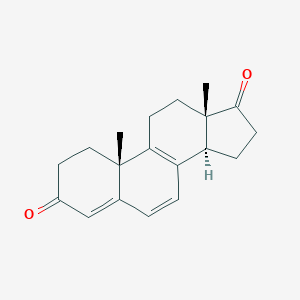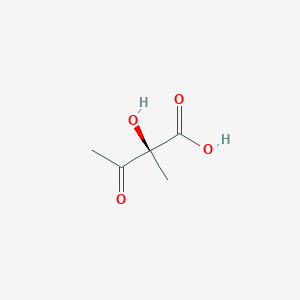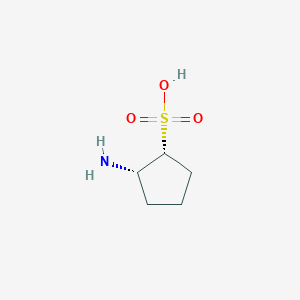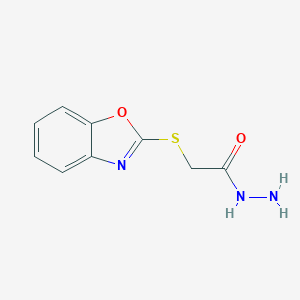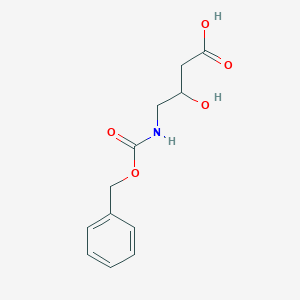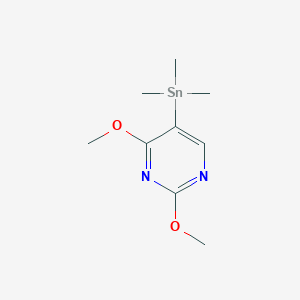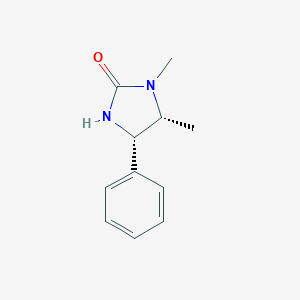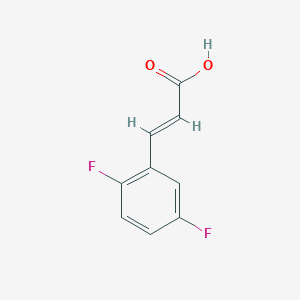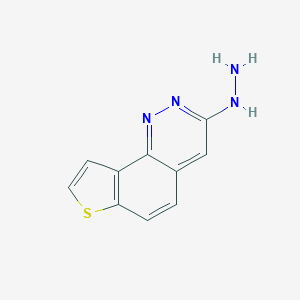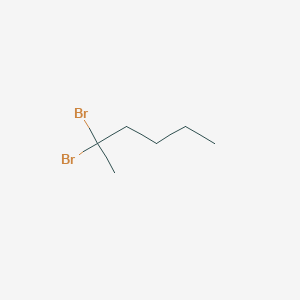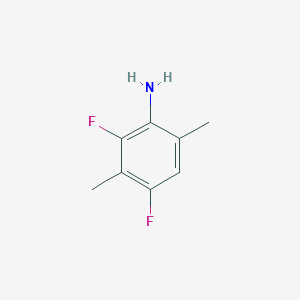
2,4-Difluoro-3,6-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-3,6-dimethylaniline is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used in the synthesis of various organic compounds and has been found to have several biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 2,4-Difluoro-3,6-dimethylaniline is not well understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or proteins in the body. This could potentially lead to a variety of biochemical and physiological effects.
Biochemical And Physiological Effects
Several studies have investigated the biochemical and physiological effects of 2,4-Difluoro-3,6-dimethylaniline. It has been found to have potential anti-inflammatory and analgesic properties. Additionally, this compound has been shown to have potential antitumor activity and may be useful in the treatment of certain cancers.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,4-Difluoro-3,6-dimethylaniline in lab experiments is its high yield and purity. This compound is relatively easy to synthesize and can be obtained in high yields with careful control of reaction conditions. However, one limitation of using this compound is its potential toxicity. Care must be taken when handling this compound to avoid exposure to skin or inhalation of vapors.
Future Directions
There are several potential future directions for research involving 2,4-Difluoro-3,6-dimethylaniline. One area of interest is the development of new materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to explore the potential environmental impact of this compound and its byproducts.
In conclusion, 2,4-Difluoro-3,6-dimethylaniline is a compound that has significant potential in scientific research. Its unique properties and potential applications make it a valuable tool for the synthesis of various organic compounds and the development of new materials. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Scientific Research Applications
2,4-Difluoro-3,6-dimethylaniline has been extensively used in scientific research for its potential applications in the synthesis of various organic compounds. This compound has been found to be a useful building block in the synthesis of several pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 2,4-Difluoro-3,6-dimethylaniline has been studied for its potential use in the development of new materials such as polymers and liquid crystals.
properties
CAS RN |
119916-16-4 |
|---|---|
Product Name |
2,4-Difluoro-3,6-dimethylaniline |
Molecular Formula |
C8H9F2N |
Molecular Weight |
157.16 g/mol |
IUPAC Name |
2,4-difluoro-3,6-dimethylaniline |
InChI |
InChI=1S/C8H9F2N/c1-4-3-6(9)5(2)7(10)8(4)11/h3H,11H2,1-2H3 |
InChI Key |
FHCIKBMOGCRENA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1N)F)C)F |
Canonical SMILES |
CC1=CC(=C(C(=C1N)F)C)F |
synonyms |
Benzenamine, 2,4-difluoro-3,6-dimethyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


